N-(Cyclopropylmethyl)-3-(2,2-difluoroethoxy)-4-iodobenzamide
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Overview
Description
N-(Cyclopropylmethyl)-3-(2,2-difluoroethoxy)-4-iodobenzamide: is a synthetic organic compound that features a benzamide core substituted with a cyclopropylmethyl group, a difluoroethoxy group, and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylmethyl)-3-(2,2-difluoroethoxy)-4-iodobenzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-(2,2-difluoroethoxy)-4-iodobenzoic acid with cyclopropylmethylamine under appropriate conditions.
Introduction of the Difluoroethoxy Group: The difluoroethoxy group can be introduced via nucleophilic substitution reactions using suitable difluoroethoxy reagents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the benzamide core, potentially converting it to the corresponding amine.
Substitution: The iodine atom in the compound can participate in various substitution reactions, such as nucleophilic substitution, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used in catalytic processes due to its unique functional groups.
Biology and Medicine:
Pharmacological Studies: The compound can be investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Drug Development: It may serve as a lead compound for the development of new therapeutic agents.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(Cyclopropylmethyl)-3-(2,2-difluoroethoxy)-4-iodobenzamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroethoxy and iodine groups may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-Cyclopropyl-6-(2,2-difluoroethoxy)-2-pyridinemethanamine
- 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride
Uniqueness: N-(Cyclopropylmethyl)-3-(2,2-difluoroethoxy)-4-iodobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
N-(cyclopropylmethyl)-3-(2,2-difluoroethoxy)-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2INO2/c14-12(15)7-19-11-5-9(3-4-10(11)16)13(18)17-6-8-1-2-8/h3-5,8,12H,1-2,6-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKQCPOFWBWTLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=C(C=C2)I)OCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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